molecular formula C10H18N4O B15310738 2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)morpholine

2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)morpholine

Cat. No.: B15310738
M. Wt: 210.28 g/mol
InChI Key: YEISITRBPCJUFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)morpholine is a secondary amine featuring a morpholine ring conjugated to a 1,2,4-triazole moiety substituted with methyl and propyl groups. The compound has a molecular formula of C₁₀H₁₈N₄O (calculated from IUPAC name) and a molecular weight of approximately 210.28 g/mol. It was previously marketed by CymitQuimica as a research chemical but is currently listed as discontinued .

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

2-(2-methyl-5-propyl-1,2,4-triazol-3-yl)morpholine

InChI

InChI=1S/C10H18N4O/c1-3-4-9-12-10(14(2)13-9)8-7-11-5-6-15-8/h8,11H,3-7H2,1-2H3

InChI Key

YEISITRBPCJUFW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=N1)C2CNCCO2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)morpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a morpholine derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

As a secondary amine, the morpholine ring in this compound undergoes alkylation and acylation. These reactions modify its pharmacokinetic properties and expand its applications in medicinal chemistry:

  • Alkylation : Reaction with alkyl halides or epoxides introduces substituents (e.g., methyl, ethyl) on the amine group, altering solubility and bioavailability.

  • Acylation : Acetylating agents (e.g., acetyl chloride) form amides, which can enhance stability or target-specific interactions in drug design.

Nucleophilic Substitution

The triazole ring undergoes nucleophilic substitution, introducing functional groups such as halogens or heterocyclic moieties:

  • Substitution at triazole positions : The nitrogen-rich triazole core allows for regioselective substitution, enabling the attachment of bioactive groups (e.g., phenyl rings, thiols) to modulate biological activity .

  • Examples :

    • Replacement of hydrogen atoms on the triazole ring with electron-withdrawing groups (e.g., nitro, fluoro) to enhance antimicrobial activity .

    • Introduction of solubility-enhancing groups (e.g., hydroxyl, methoxy) via nucleophilic aromatic substitution.

Oxidation and Functional Group Transformations

The compound undergoes oxidation to generate reactive intermediates:

  • Triazole N-oxide formation : Oxidation with agents like H₂O₂ converts the triazole into an N-oxide, which exhibits distinct reactivity and potential therapeutic properties.

  • Functional group interconversions :

    • Reduction of amides to amines

    • Hydrolysis of esters to carboxylic acids

    • Dehydration of alcohols to alkenes

Biological Interactions and Reactivity

In medicinal chemistry, the compound’s reactivity is leveraged to target biological pathways:

  • Antifungal activity : Triazoles inhibit ergosterol biosynthesis in fungi by binding to cytochrome P450 enzymes .

  • Enzyme inhibition : The morpholine-triazole hybrid interacts with kinase domains (e.g., c-Met) via hydrogen bonding and hydrophobic interactions, as observed in related triazolopyridazine derivatives .

  • Neurological applications : Morpholine derivatives with triazole moieties (e.g., in aprepitant) bind to receptors like NK1, where the triazolone group forms critical hydrogen bonds .

Key Challenges and Considerations

  • Regioselectivity : Triazole substitution patterns require precise control to avoid undesired side reactions.

  • Stability : Morpholine’s basic amine group may react under acidic or strongly oxidizing conditions, necessitating protective measures during synthesis.

  • Scalability : Microwave-assisted methods improve reaction efficiency but require optimization for industrial-scale production .

This compound’s reactivity profile underscores its versatility in organic synthesis and drug discovery, particularly in antifungal and anticancer applications.

Scientific Research Applications

2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)morpholine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole ring can interact with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

2-(3-Ethyl-1H-1,2,4-triazol-5-yl)morpholine

  • Molecular Formula : C₈H₁₄N₄O
  • Molecular Weight : 182.23 g/mol
  • CAS : 1251080-78-0
  • Substituents : Ethyl group at the triazole C3 position.
  • Key Differences : Smaller alkyl substituent (ethyl vs. propyl) and absence of a methyl group at the triazole N1 position. This reduces steric hindrance and may enhance solubility compared to the target compound .

2-(3-tert-Butyl-1H-1,2,4-triazol-5-yl)morpholine

  • Molecular Formula : C₁₀H₁₈N₄O
  • Molecular Weight : 210.28 g/mol
  • Substituents : Bulky tert-butyl group at the triazole C3 position.
  • Predicted Collision Cross-Section (CCS) :
    • [M+H]⁺: 149.7 Ų
    • [M+Na]⁺: 159.5 Ų
  • Key Differences: The tert-butyl group introduces significant steric bulk, likely reducing metabolic stability but improving binding affinity in hydrophobic environments. No literature or patent data is available for this compound .

5-[1-(Dimethylamino)propyl]-4-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol

  • Molecular Formula: C₁₈H₁₂N₂O (Note: Formula in appears incomplete; likely a typo)
  • CAS : 879362-32-0
  • Substituents: Thiol (-SH) group at C3 and dimethylamino-propyl/morpholin-ethyl chains.
  • Key Differences : The thiol group enhances reactivity (e.g., disulfide bond formation), while extended alkyl chains may influence pharmacokinetics .

Morpholine Acetal NK-1 Receptor Antagonist (Reference Compound)

  • Structure : Contains trifluoromethyl, fluoro-phenyl, and oxo-triazolylmethyl groups.

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Data
Target Compound C₁₀H₁₈N₄O 210.28 1-Methyl, 3-propyl Discontinued
2-(3-Ethyl-1H-1,2,4-triazol-5-yl)morpholine C₈H₁₄N₄O 182.23 3-Ethyl Higher solubility potential
2-(3-tert-Butyl-1H-1,2,4-triazol-5-yl)morpholine C₁₀H₁₈N₄O 210.28 3-tert-Butyl Predicted CCS: 149.7 Ų (M+H⁺)
NK-1 Antagonist (J. Med. Chem., 1998) C₂₄H₂₂F₇N₅O₃ 585.46 Trifluoromethyl, fluoro-phenyl Orally active, IC₅₀ < 1 nM

Implications of Structural Modifications

  • Alkyl Chain Length: Propyl (target) vs. ethyl (C₈H₁₄N₄O) vs.
  • Functional Groups : Thiol-containing analogs (e.g., C₁₈H₁₂N₂O) offer redox activity, while trifluoromethyl groups (NK-1 antagonist) improve metabolic stability and binding affinity.
  • Steric Effects : Bulky substituents (e.g., tert-butyl) may hinder intermolecular interactions but stabilize specific conformations critical for target engagement.

Research and Application Gaps

  • No biological activity data or pharmacokinetic studies are available for the target compound or its ethyl/tert-butyl analogs in the provided evidence.

Biological Activity

The compound 2-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)morpholine is a member of the triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The chemical structure of this compound is characterized by the presence of a morpholine ring and a triazole moiety. The molecular formula is C9H16N4OC_9H_{16}N_4O with a molecular weight of approximately 196.25 g/mol .

Property Value
Chemical FormulaC9H16N4O
Molecular Weight196.25 g/mol
IUPAC Name2-(5-propyl-1H-1,2,4-triazol-3-yl)morpholine
AppearanceOil
Purity98%

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of triazole derivatives, including those similar to this compound. The triazole moiety has been associated with significant inhibition of cancer cell proliferation through various mechanisms:

  • NF-kB Inhibition : Triazole derivatives have been shown to inhibit the NF-kB signaling pathway, which is crucial for cancer cell survival and proliferation. This inhibition leads to increased apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Compounds that contain triazole rings can induce oxidative stress in cancer cells by enhancing ROS levels, which can trigger apoptosis .
  • Growth Inhibition Studies : In vitro studies have demonstrated that triazole derivatives exhibit growth inhibitory effects against a panel of human cancer cell lines. For example, compounds with similar structures showed over 60% growth inhibition in various cancer types at specific concentrations .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. They have been explored for their effectiveness against various bacterial and fungal strains:

  • Antibacterial Activity : Triazoles have been reported to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .
  • Antifungal Properties : Similar compounds within the triazole class are widely used as antifungal agents in clinical settings, demonstrating efficacy against pathogenic fungi through inhibition of ergosterol synthesis .

The mechanisms underlying the biological activity of this compound can be summarized as follows:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer metabolism or microbial growth.
  • Cell Signaling Interference : By modulating key signaling pathways (e.g., NF-kB), it can alter cellular responses to stress and survival signals.

Case Studies

Several case studies illustrate the effectiveness of triazole derivatives in clinical and experimental settings:

  • Acute Myeloid Leukemia (AML) : A study indicated that triazole analogs induced apoptosis in primary AML stem cells by disrupting glutathione homeostasis and increasing ROS levels .
  • Antimicrobial Testing : Various triazole compounds were tested against clinical isolates of resistant bacterial strains, showing promising results in inhibiting growth at low concentrations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)morpholine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multi-step reactions starting from triazole precursors and morpholine derivatives. Microwave-assisted synthesis (e.g., 100–150°C, 30–60 minutes) significantly enhances reaction efficiency compared to traditional heating, reducing side-product formation . Solvent choice (e.g., propan-2-ol or acetic acid) and catalysts (e.g., sodium tungstate with H₂O₂) are critical for regioselectivity and purity . Post-synthesis purification via chromatography or recrystallization ensures high yields (>70%) .

Q. How can the molecular structure of this compound be rigorously characterized?

  • Analytical Techniques : Use ¹H/¹³C NMR to confirm substituent positions on the triazole and morpholine rings. X-ray crystallography (e.g., ORTEP-III software ) resolves stereochemical details, while mass spectrometry (ESI-MS) validates molecular weight. FTIR identifies functional groups (e.g., C-N stretching at ~1600 cm⁻¹) .

Q. What are the key physicochemical properties relevant to its stability in experimental settings?

  • Critical Data : Melting point (>150°C, indicative of thermal stability) and solubility (enhanced in polar aprotic solvents like DMSO). LogP values (~2.5–3.0) suggest moderate lipophilicity, requiring formulation adjustments for in vivo studies .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, morpholine substitution) impact its biological activity?

  • SAR Insights :

  • Propyl vs. Methyl Groups : The 3-propyl chain on the triazole enhances hydrophobic interactions with microbial enzyme pockets (e.g., fungal CYP51), improving antifungal activity .
  • Morpholine Ring : The oxygen atom in morpholine increases solubility and hydrogen-bonding capacity, critical for binding to kinase targets (e.g., PI3K/AKT pathway in cancer studies) .
  • Cation Substitution : Replacing potassium with sodium in analogous compounds reduces activity by ~40%, highlighting cation-dependent target interactions .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values in enzyme inhibition assays)?

  • Approach :

Standardize Assay Conditions : Use consistent buffer pH (7.4) and temperature (37°C) to minimize variability .

Validate Target Specificity : Employ siRNA knockdowns or co-crystallization studies to confirm direct binding to enzymes like dihydrofolate reductase (DHFR) .

Cross-Validate with In Silico Models : Molecular docking (AutoDock Vina) and MD simulations (>100 ns) predict binding affinities and explain discrepancies in IC₅₀ values .

Q. How can toxicity profiles be systematically evaluated for preclinical development?

  • Protocol :

  • Acute Toxicity : OECD Guideline 423: Administer 300–2000 mg/kg doses in rodent models, monitoring mortality and organ histopathology .
  • Subchronic Toxicity : 28-day repeated dosing (50–200 mg/kg) with hematological and hepatic enzyme (ALT/AST) analysis .
  • Mechanistic Studies : Use transcriptomics (RNA-seq) to identify off-target gene expression changes, particularly in metabolic pathways .

Q. What methodologies elucidate its mechanism of action in complex biological systems?

  • Integrated Workflow :

Enzyme Inhibition Assays : Fluorescence-based assays (e.g., β-glucuronidase inhibition) with Michaelis-Menten kinetics .

Cellular Imaging : Confocal microscopy with fluorescent probes (e.g., DAPI for nuclear damage) to track apoptosis in cancer cell lines .

Omics Profiling : Metabolomics (LC-MS) identifies disrupted pathways (e.g., TCA cycle in microbial pathogens) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.